molecular formula C13H19N3O B1465736 2-(3-aminopiperidin-1-yl)-N-phenylacetamide CAS No. 1306910-84-8

2-(3-aminopiperidin-1-yl)-N-phenylacetamide

Cat. No. B1465736
CAS RN: 1306910-84-8
M. Wt: 233.31 g/mol
InChI Key: YPYAXRUKUKDZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions and the use of various reagents . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Receptor Binding Properties

Synthesis and Structure-Activity Relationships

Researchers have synthesized a series of N-(1-benzylpiperidin-4-yl)arylacetamides, including analogues that structurally resemble "2-(3-aminopiperidin-1-yl)-N-phenylacetamide", to evaluate their binding properties for σ1 and σ2 receptors. These compounds generally showed higher affinity for σ1 receptors over σ2, indicating their potential application in targeting σ1 receptor-mediated physiological processes. The structural modifications explored in these studies help elucidate the importance of specific substituents for receptor binding affinity and selectivity, providing insights for the design of novel ligands with therapeutic potential (Huang, Hammond, Wu, & Mach, 2001).

Muscarinic Receptor Antagonists

Potent M3 Receptor Antagonists

A novel series of compounds, including "this compound" analogues, have been developed as potent and selective muscarinic M3 receptor antagonists. These compounds show promise for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders due to their high selectivity for M3 over M2 receptors and good oral activity. Such studies highlight the therapeutic potential of these compounds in managing diseases where M3 receptor antagonism is beneficial (Mitsuya et al., 2000).

Glutaminase Inhibitors

Inhibition of Kidney-Type Glutaminase

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to "this compound", have been identified as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown efficacy in attenuating the growth of human lymphoma cells both in vitro and in vivo, suggesting their potential application in cancer therapy by targeting glutamine metabolism (Shukla et al., 2012).

Safety and Hazards

The safety data sheet for “Piperidine”, a related compound, indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Future research could focus on the synthesis, characterization, and biological evaluation of “2-(3-aminopiperidin-1-yl)-N-phenylacetamide” and its derivatives. This could include exploring its potential applications in the pharmaceutical industry, given the importance of piperidine structures in drug design .

properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-11-5-4-8-16(9-11)10-13(17)15-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYAXRUKUKDZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminopiperidin-1-yl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-aminopiperidin-1-yl)-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-(3-aminopiperidin-1-yl)-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-(3-aminopiperidin-1-yl)-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(3-aminopiperidin-1-yl)-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(3-aminopiperidin-1-yl)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.